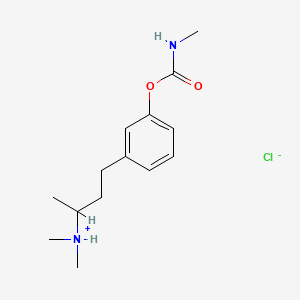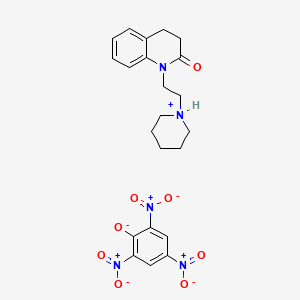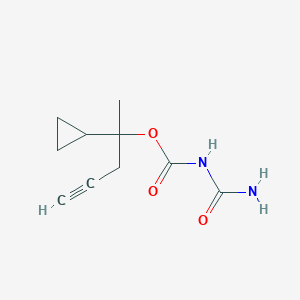
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate typically involves the reaction of cyclopropylacetylene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
The reaction proceeds through the nucleophilic addition of the acetylene to the carbamoyl chloride, followed by cyclization to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted carbamates or amides
Applications De Recherche Scientifique
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with different chemical properties
Methylcarbamoylcarbamate: Another carbamate with a different alkyl group
Cyclopropylcarbamate: A compound with a similar cyclopropyl group but lacking the pentynyl chain
Uniqueness
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is unique due to its combination of a cyclopropyl group and a pentynyl chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93882-81-6 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-cyclopropylpent-4-yn-2-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C10H14N2O3/c1-3-6-10(2,7-4-5-7)15-9(14)12-8(11)13/h1,7H,4-6H2,2H3,(H3,11,12,13,14) |
Clé InChI |
MRJXZGDNGANHFH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)(C1CC1)OC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


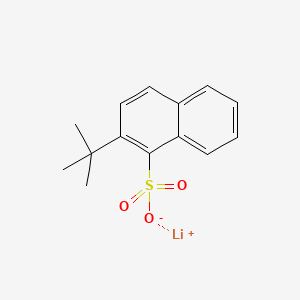
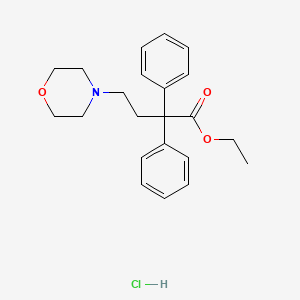
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
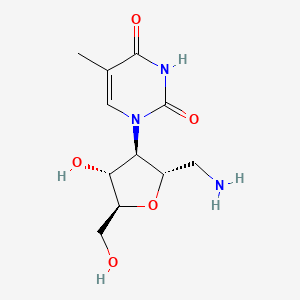
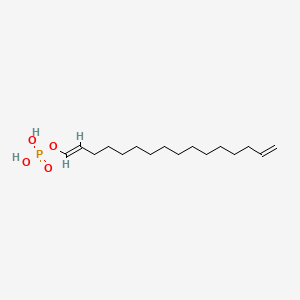
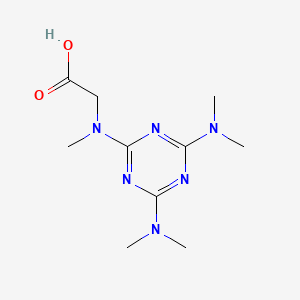
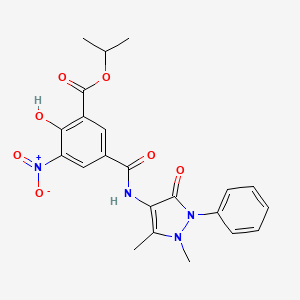
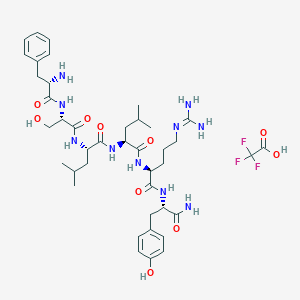
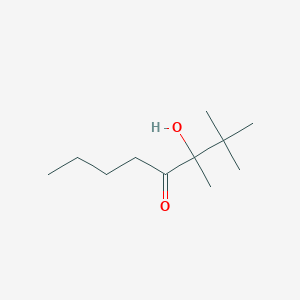
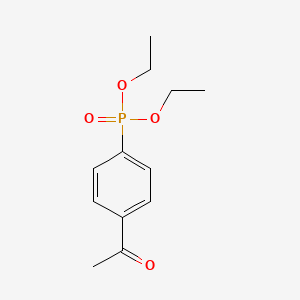
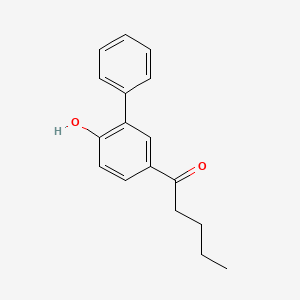
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
